6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline
Overview
Description
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are a significant group of alkaloids found in various natural products and synthetic compounds. This particular compound is characterized by the presence of methoxy groups at positions 6 and 7, and a nitrophenyl group at position 1 of the dihydroisoquinoline ring. It has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate isoquinoline precursor, which is then functionalized with methoxy groups at positions 6 and 7.
Cyclization: The final step involves cyclization to form the dihydroisoquinoline ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by interacting with cellular proteins and enzymes involved in the apoptotic pathway.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(2-nitrophenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(2-nitrophenyl)-isoquinoline
Uniqueness
6,7-Dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and nitrophenyl groups. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
6,7-dimethoxy-1-(2-nitrophenyl)-3,4-dihydroisoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-22-15-9-11-7-8-18-17(13(11)10-16(15)23-2)12-5-3-4-6-14(12)19(20)21/h3-6,9-10H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLENIIUOGVFSIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=CC=CC=C3[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60319024 | |
Record name | MLS003170941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60888-85-9 | |
Record name | MLS003170941 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338583 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS003170941 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60319024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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